molecular formula C20H19NO3 B178657 Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate CAS No. 150708-76-2

Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate

Cat. No.: B178657
CAS No.: 150708-76-2
M. Wt: 321.4 g/mol
InChI Key: CPPWUCAZPYCXLB-UHFFFAOYSA-N
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Description

Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C20H19NO3 and its molecular weight is 321.4 g/mol. The purity is usually 95%.
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Biological Activity

Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (CAS No. 150708-76-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.

  • Molecular Formula : C20_{20}H19_{19}NO3_3
  • Molecular Weight : 321.37 g/mol
  • Density : 1.217 g/cm³ (predicted)
  • Boiling Point : 484.8 ± 45.0 °C (predicted)

Synthesis

The compound can be synthesized through various methods, including one-pot multicomponent reactions that yield high purity and yield rates. The synthesis typically involves the condensation of appropriate aldehydes with β-keto esters under acidic conditions, often utilizing catalytic systems to enhance efficiency and selectivity .

Anticancer Activity

Research has indicated that derivatives of dihydropyridine compounds exhibit notable anticancer properties. For instance, studies have shown that benzyl derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity against a range of bacterial strains. In vitro studies demonstrated that the compound exhibits significant antibacterial effects, particularly against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae. The compound's efficacy appears to be linked to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The neuroprotective effects are likely attributed to the modulation of neurotransmitter levels and reduction of neuronal apoptosis .

Case Studies

  • Anticancer Study : A study published in MDPI reported that benzyl dihydropyridine derivatives demonstrated cytotoxicity against human cancer cell lines with IC50 values in the micromolar range. The study highlighted the importance of structural modifications in enhancing anticancer activity .
  • Antimicrobial Evaluation : A comprehensive evaluation in BMC Microbiology indicated that benzyl derivatives exhibited a broad spectrum of antimicrobial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Neuroprotective Research : A recent thesis explored the neuroprotective effects of various dihydropyridine derivatives, concluding that benzyl 2-benzyl-4-oxo compounds significantly mitigated oxidative damage in neuronal models .

Summary Table of Biological Activities

Activity TypeFindingsReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against Gram-positive bacteria
NeuroprotectiveReduces oxidative stress in neuronal cells

Properties

IUPAC Name

benzyl 2-benzyl-4-oxo-2,3-dihydropyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c22-19-11-12-21(18(14-19)13-16-7-3-1-4-8-16)20(23)24-15-17-9-5-2-6-10-17/h1-12,18H,13-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPPWUCAZPYCXLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C=CC1=O)C(=O)OCC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20597604
Record name Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150708-76-2
Record name Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

165 ml (1.16 mol) of benzyl chloroformate are added dropwise over the course of 20 minutes to a solution of 104 g (0.95 mol) of 4-methoxypyridine in 1 l of anhydrous tetrahydrofuran at -70° under argon. The thick beige suspension is then diluted with 200 ml of anhydrous tetrahydrofuran. The Grignard reagent prepared from 460 ml (1.46 mol) of a 3 molar solution of benzyl chloride in anhydrous ether and 35.5 g (1.46 mol) of magnesium turnings in 160 ml of anhydrous ether is then added dropwise to the reaction mixture over the course of 75 minutes, maintaining the temperature at -70°. After a further 10 minutes, it is allowed to warm to room temperature. It is diluted with 500 ml of ether, 900 ml of 4N hydrochloric acid are added dropwise, and the phases are separated. The organic phases are washed with water and brine, dried over magnesium sulfate and evaporated to dryness. The residue is chromatographed on silica gel with hexane/ethyl acetate (3:1). The title compound is obtained as a colourless viscous oil. TLC: hexane/ethyl acetate (1:3) Rf =0.7, IR: 1725, 1665, 1602 cm-1.
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
165 mL
Type
reactant
Reaction Step Two
Quantity
104 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Two
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
35.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
160 mL
Type
solvent
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
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Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
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Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
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Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
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Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
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Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate

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